molecular formula C27H20N2O2 B5138629 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide

2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide

Katalognummer B5138629
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: PPXKMIXWDGIHBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide, also known as DBA, is a synthetic compound that is widely used in scientific research. It has been found to have a variety of biological activities, including antitumor, anti-inflammatory, and antibacterial effects.

Wissenschaftliche Forschungsanwendungen

2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to have antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and colitis. Additionally, 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has been found to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

Wirkmechanismus

The mechanism of action of 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide is not fully understood, but it is thought to involve inhibition of protein synthesis and induction of apoptosis in cancer cells. 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects. The antibacterial activity of 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide is thought to be due to disruption of bacterial cell wall synthesis.
Biochemical and Physiological Effects:
2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme ribonucleotide reductase, which is involved in DNA synthesis. 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has also been found to induce cell cycle arrest and apoptosis in cancer cells. In animal models of inflammation, 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has been found to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has been found to inhibit the growth of bacteria by disrupting cell wall synthesis.

Vorteile Und Einschränkungen Für Laborexperimente

2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, there are also some limitations to its use. 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has been found to be toxic at high doses, which can limit its use in animal studies.

Zukünftige Richtungen

There are several future directions for research on 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide. One area of interest is the development of more soluble derivatives of 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide that can be administered more easily in vivo. Another area of research is the development of combination therapies that include 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide and other chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide and to identify potential biomarkers for its therapeutic efficacy.

Synthesemethoden

2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide can be synthesized by condensing 2-aminobenzoic acid with 2-hydroxybenzaldehyde in the presence of acetic anhydride and a catalyst. The resulting product is then reacted with 2-bromoacetophenone to form 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide.

Eigenschaften

IUPAC Name

2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O2/c30-26(25(19-10-4-1-5-11-19)20-12-6-2-7-13-20)28-22-16-17-24-23(18-22)29-27(31-24)21-14-8-3-9-15-21/h1-18,25H,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXKMIXWDGIHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.